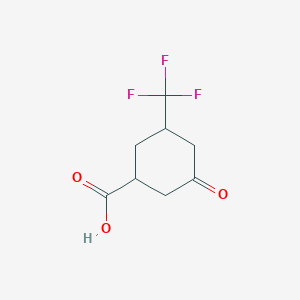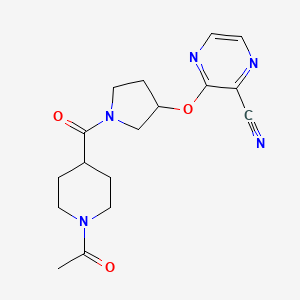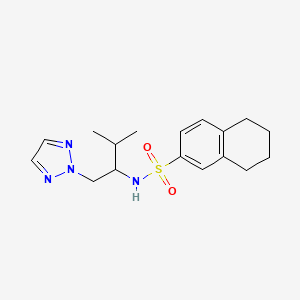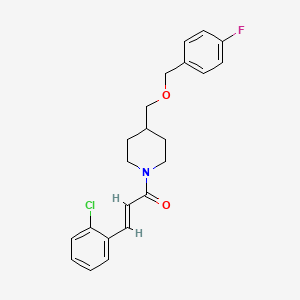![molecular formula C14H22N2O B2510157 {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine CAS No. 923163-66-0](/img/structure/B2510157.png)
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMMA and has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and material science.
Scientific Research Applications
Several curcuminoids bearing a pyrazole ring have demonstrated enhanced biological activity compared to curcumin itself. These activities include anti-malarial, anti-proliferative, antiplatelet, anti-inflammatory, antiviral, and NOS inhibitory effects. Unlike curcumin, which degrades rapidly at physiological pH, these pyrazole derivatives are stable and exhibit minimal metal chelating properties. However, the water solubility of curcumin pyrazole is not significantly different from that of curcumin .
Synthesis and Structure Confirmation
Compound 2 was synthesized via a Mannich reaction, introducing an aminoalkyl substituent into the curcumin pyrazole framework. The structure of the synthesized compound was confirmed using various techniques, including FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC), and 2D Heteronuclear Multiple Bond Correlation (HMBC). Notably, compound 2 exhibited three times greater water solubility than curcumin pyrazole and curcumin .
Potential Applications
Let’s explore six unique scientific research applications for compound 2:
a. Antioxidant Properties: Given its structural features and enhanced solubility, compound 2 may possess potent antioxidant properties. Investigating its reducing power, free radical scavenging ability, and other antioxidant assays could reveal its potential in combating oxidative stress .
b. Anti-Inflammatory Activity: Considering the anti-inflammatory properties of curcuminoids, compound 2 might exhibit similar effects. Researchers could explore its impact on inflammatory pathways, cytokine modulation, and cellular responses to inflammation .
c. Antiviral Potential: Given the stability of pyrazole derivatives, compound 2 could be evaluated for antiviral activity. In vitro studies against specific viruses could shed light on its efficacy and mechanism of action .
d. Anti-Malarial Properties: The pyrazole ring has shown promise as an anti-malarial scaffold. Compound 2 warrants investigation as a potential anti-malarial agent, possibly surpassing curcumin in potency .
e. Bioavailability Enhancement: The Mannich side chain in compound 2 enhances solubility, potentially improving its bioavailability. Researchers could explore its pharmacokinetics and distribution in vivo .
f. Metal Chelation Studies: Although compound 2 exhibits minimal metal chelating properties, further research could assess its interactions with metal ions. This information is crucial for understanding its safety profile and potential therapeutic applications .
properties
IUPAC Name |
[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,7-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSHESVXOXQVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510076.png)
![Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate](/img/structure/B2510077.png)


![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)
![1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2510086.png)




![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2510094.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510096.png)